2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane
CAS No.: 2640962-07-6
Cat. No.: VC11845496
Molecular Formula: C22H22N2O3S
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640962-07-6 |
|---|---|
| Molecular Formula | C22H22N2O3S |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | 2-methyl-4-[4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]phenyl]-1,3-oxazole |
| Standard InChI | InChI=1S/C22H22N2O3S/c1-16-23-21(13-27-16)18-7-9-20(10-8-18)28(25,26)24-14-22(15-24)11-19(12-22)17-5-3-2-4-6-17/h2-10,13,19H,11-12,14-15H2,1H3 |
| Standard InChI Key | KRKORHJSCMCLNR-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
| Canonical SMILES | CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Introduction
2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane is a complex organic molecule featuring a spirocyclic framework. This compound includes a 2-azaspiro[3.3]heptane core, which is a bicyclic structure containing nitrogen, and is substituted with functional groups such as a benzenesulfonyl group and an oxazole ring. The presence of the 2-methyl-1,3-oxazole moiety contributes to its chemical diversity and potential reactivity.
Synthesis and Reactivity
The synthesis of 2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane involves multiple steps, which may require optimization for yield and purity depending on the desired application. The benzenesulfonyl group can participate in nucleophilic substitution reactions, while the oxazole ring may engage in electrophilic aromatic substitution.
Biological Activity and Potential Applications
Compounds similar to 2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane exhibit significant biological activity, particularly in enzyme inhibition. The benzenesulfonyl moiety is known for its role in inhibiting serine proteases and carbonic anhydrases, which can lead to alterations in enzyme function. This makes such compounds candidates for therapeutic applications in treating conditions like glaucoma and other diseases involving enzyme dysregulation.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride | Contains a benzenesulfonyl group and an oxazole | Sulfonyl chloride functionality enhances reactivity |
| tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane | Similar spirocyclic structure with different substituents | Methylsulfonyl group may alter biological activity |
| 8-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane | Features an additional dioxane ring | Potentially offers different pharmacokinetic properties |
Research Findings and Future Directions
Research on compounds like 2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane highlights their potential therapeutic applications. Further studies are needed to fully explore their biological activities and safety profiles. Techniques such as interaction studies with biomolecules will provide insights into their therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume